Solid-State Polymorphism: Quantified Structural Divergence from 1,3-Diphenylurea
1,3-Bis(pentafluorophenyl)urea exhibits at least two distinct polymorphic forms (Pbca and P212121), a characteristic not observed for the non-fluorinated parent compound, 1,3-diphenylurea. The newly reported P212121 polymorph shows significant differences in intermolecular interactions compared to the Pbca form, including the presence of close F⋯F halogen bonds and specific C⋯C contacts that dictate packing [1] [2]. This directly impacts properties like solubility and mechanical stability, which are critical for formulation and material processing.
| Evidence Dimension | Crystal Packing and Polymorphism |
|---|---|
| Target Compound Data | P212121 polymorph: a = 4.5798(7) Å, b = 9.5411(16) Å, c = 29.136(5) Å, V = 1273.1(4) ų, Z = 4. Features F⋯F halogen bonds (2.709(2) and 2.7323(18) Å) and C⋯C contacts (3.228(3) Å). |
| Comparator Or Baseline | 1,3-Diphenylurea: Only one known crystal structure (monoclinic, P21/c) with no polymorphic variants reported. Packing is dominated by N–H⋯O hydrogen bonds, lacking halogen bonds. |
| Quantified Difference | Target compound has two polymorphs vs. one for comparator. Target compound exhibits halogen bonding, which is absent in the non-fluorinated analog. |
| Conditions | Single-crystal X-ray diffraction at 93 K for P212121 polymorph; room temperature for Pbca polymorph. |
Why This Matters
Polymorphism directly affects solubility, dissolution rate, and mechanical properties, making batch-to-batch consistency a critical procurement parameter for solid-phase applications and material science research.
- [1] Okuno, T. (2013). A new polymorph of 1,3-bis(pentafluorophenyl)urea. Acta Crystallographica Section E, 69(4), o547. DOI: 10.1107/S1600536813007836 View Source
- [2] Dannecker, W., et al. (1979). Crystal structure of 1,3-diphenylurea. Acta Crystallographica Section B, 35(11), 2715-2717. View Source
